5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a phenylethyl group and a propan-2-yl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylethylamine with isobutyryl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenylethyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a propan-2-yl group.
5-(2-Phenylethyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of both phenylethyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
857768-09-3 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-(2-phenylethyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)14(12(17)15-13(18)16-14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
LJIQLKKYILLDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.